1H-Inden-1-one, 4-(dimethylamino)-2,3-dihydro-
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Overview
Description
1H-Inden-1-one, 4-(dimethylamino)-2,3-dihydro- is a heterocyclic compound that belongs to the indanone family This compound is characterized by the presence of a dimethylamino group attached to the indenone structure, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Inden-1-one, 4-(dimethylamino)-2,3-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal, followed by heating to induce cyclization . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed formation of N–N bonds in the presence of oxygen .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1H-Inden-1-one, 4-(dimethylamino)-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
1H-Inden-1-one, 4-(dimethylamino)-2,3-dihydro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Inden-1-one, 4-(dimethylamino)-2,3-dihydro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1H-Inden-1-one, octahydro-: This compound shares a similar indenone structure but lacks the dimethylamino group, resulting in different chemical properties.
Uniqueness
1H-Inden-1-one, 4-(dimethylamino)-2,3-dihydro- is unique due to the presence of the dimethylamino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
58161-38-9 |
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Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
4-(dimethylamino)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H13NO/c1-12(2)10-5-3-4-9-8(10)6-7-11(9)13/h3-5H,6-7H2,1-2H3 |
InChI Key |
NABZMZGVNFJSGQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC2=C1CCC2=O |
Origin of Product |
United States |
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